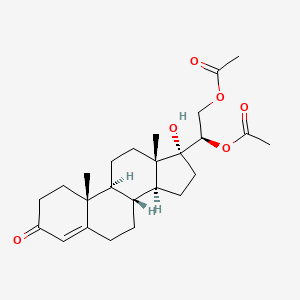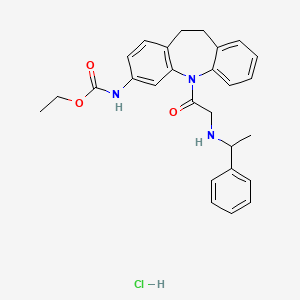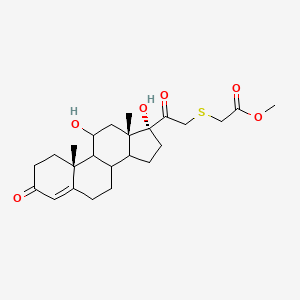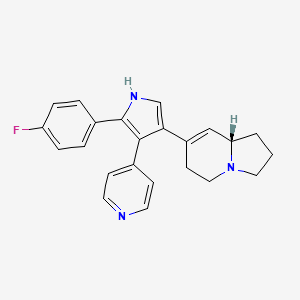
4V9C6Fbz7M
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine, also known by its identifier 4V9C6Fbz7M, is a bicyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyridinyl group, and a hexahydroindolizine core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves multiple steps, starting with the preparation of the pyrrole ring, followed by the introduction of the fluorophenyl and pyridinyl groups. The final step involves the formation of the hexahydroindolizine core. The reaction conditions typically include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, tetrahydrofuran
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to the central nervous system.
Industry: Utilized in the development of new materials with unique properties .
Mécanisme D'action
The mechanism of action of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact pathways involved may include the modulation of neurotransmitter release and receptor activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine include:
- 7-(5-(4-chlorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine
- 7-(5-(4-bromophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine
Uniqueness
The uniqueness of 7-(5-(4-fluorophenyl)-4-(pyridin-4-yl)-1H-pyrrol-3-yl)-1,2,3,5,6,8a-hexahydroindolizine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
321344-57-4 |
|---|---|
Formule moléculaire |
C23H22FN3 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
(8aS)-7-[5-(4-fluorophenyl)-4-pyridin-4-yl-1H-pyrrol-3-yl]-1,2,3,5,6,8a-hexahydroindolizine |
InChI |
InChI=1S/C23H22FN3/c24-19-5-3-17(4-6-19)23-22(16-7-10-25-11-8-16)21(15-26-23)18-9-13-27-12-1-2-20(27)14-18/h3-8,10-11,14-15,20,26H,1-2,9,12-13H2/t20-/m0/s1 |
Clé InChI |
KVBWUPVGVUIAIX-FQEVSTJZSA-N |
SMILES isomérique |
C1C[C@H]2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
SMILES canonique |
C1CC2C=C(CCN2C1)C3=CNC(=C3C4=CC=NC=C4)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


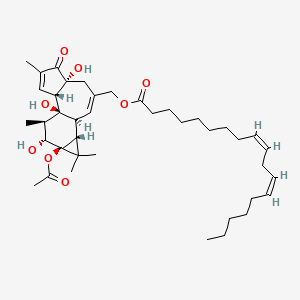
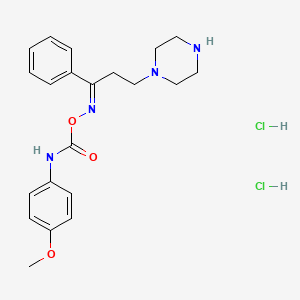
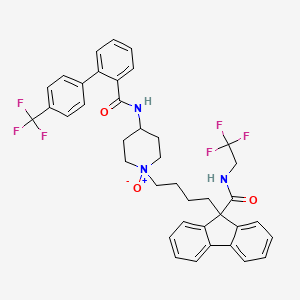
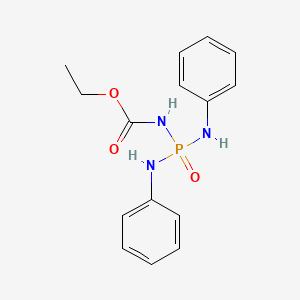
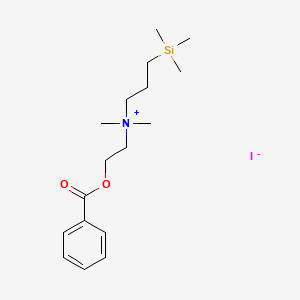
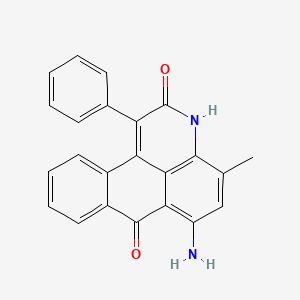
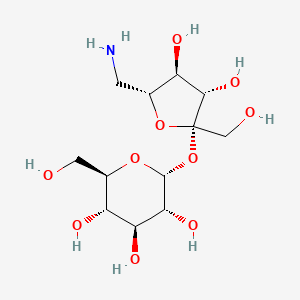
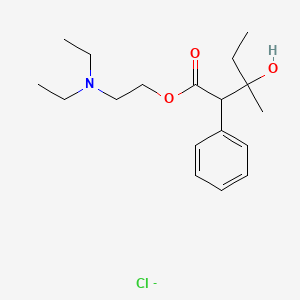
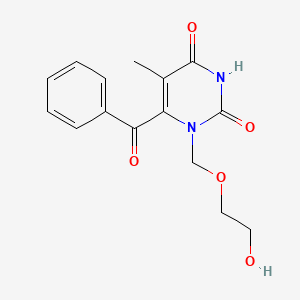
![4-[2-[4-hydroxy-4-[(N-methyl-4-propan-2-yloxyanilino)methyl]piperidin-1-yl]ethyl]benzonitrile;hydrochloride](/img/structure/B12784710.png)
